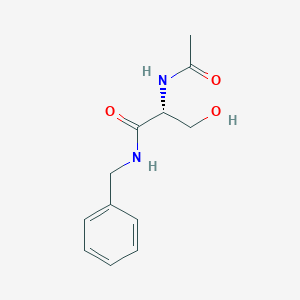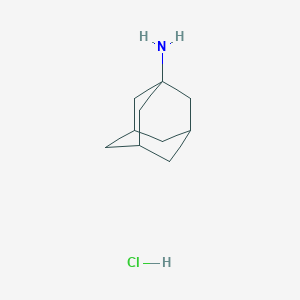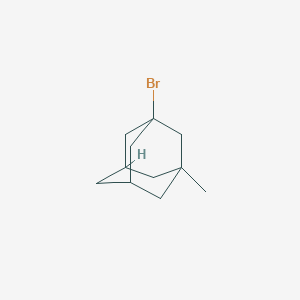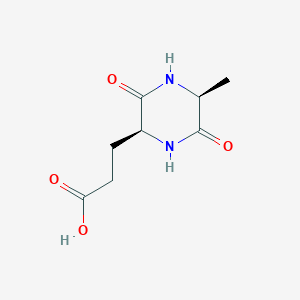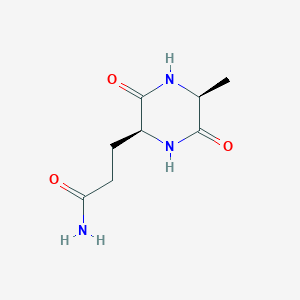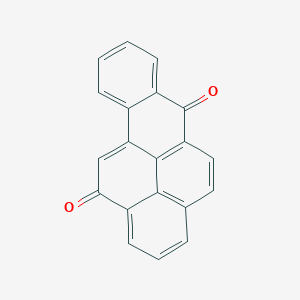
Benzo(A)pyrene-6,12-dione
Übersicht
Beschreibung
Benzo(A)pyrene-6,12-dione is a derivative of Benzo(a)pyrene, a highly toxic and carcinogenic polycyclic aromatic hydrocarbon (PAH) . It is a crystalline, aromatic hydrocarbon consisting of five fused benzene rings . It contains a total of 36 bonds; 26 non-H bonds, 20 multiple bonds, 3 double bonds, 17 aromatic bonds, 5 six-membered rings, 6 ten-membered rings, 2 twelve-membered rings, and 2 ketones (aromatic) .
Synthesis Analysis
Benzo(A)pyrene-6,12-dione is formed during the incomplete combustion of organic matter at temperatures between 300 and 600°C . It is primarily found in automobile emissions, cigarette smoke, coal tar, and charcoal-broiled foods . Due to their lipophilic and hydrophobic characteristics, polycyclic aromatic hydrocarbon (PAH) finally accumulates in the food chain .
Molecular Structure Analysis
The molecular structure of Benzo(A)pyrene-6,12-dione consists of 20 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . It has a molecular weight of 282.292 Da . The structure includes 5 six-membered rings and 6 ten-membered rings .
Chemical Reactions Analysis
Benzo(A)pyrene-6,12-dione undergoes reversible, univalent oxidation-reduction cycles involving the corresponding benzo[a]pyrene diols and intermediate semiquinone radicals . Substantial amounts of hydrogen peroxide are produced during these autooxidations .
Physical And Chemical Properties Analysis
Benzo(A)pyrene-6,12-dione has a density of 1.4±0.1 g/cm³ and a boiling point of 531.9±50.0 °C at 760 mmHg . Its molar refractivity is 83.4±0.4 cm³ . It has 2 H bond acceptors and 0 H bond donors .
Wissenschaftliche Forschungsanwendungen
Oxidative Stress Reduction
Benzo[a]pyrene (BaP) is a polycyclic aromatic hydrocarbon (PAH) that induces oxidative stress in cells through the production of reactive oxygen species (ROS). Benzo[a]pyrene-diones are formed, which can generate ROS by redox-cycling . Various substances, such as vitamin E, curcumin, quercetin, catechin, cyanidin, kuromanin, berberine, resveratrol, baicalein, myricetin, catechin hydrate, hesperetin, rhaponticin, as well as taurine, atorvastatin, diallyl sulfide, and those contained in green and white tea, lower the oxidative stress induced by BaP .
DNA Adduct Formation
BaP is metabolically activated by cytochrome P450 enzymes to form highly reactive electrophilic intermediates that form DNA adducts by covalent binding . The ultimate carcinogenic intermediate of BaP is (±)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) .
Atmospheric Chemistry
Benzo[a]pyene-1,6-dione is used as a model system to characterize photoproducts of oxy-PAH using multiple analytical techniques . These results help develop a better understanding of the mechanism involved in this process and determine additional roles of oxy-PAH in atmospheric chemistry .
Air Particulate Matter Analysis
Benzo[a]pyrene diones, including Benzo[a]pyrene-6,12-dione, are detected in real samples of air particulate matter .
Fluorescence Detection
Improved techniques are described for the specific identification of benzo[a]pyrene-diolepoxide (BPDE)-DNA adducts in human tissues . This includes the use of immunoaffinity chromatography, synchronous fluorescence spectroscopy, and second-derivative synchronous fluorescence spectroscopy .
Wirkmechanismus
Target of Action
Benzo(A)pyrene-6,12-dione primarily targets cytochrome P450 enzymes , specifically Cytochrome P4501A1 (CYP1A1) . CYP1A1 plays a central role in the activation step, which is essential for the formation of DNA adducts .
Mode of Action
Benzo(A)pyrene-6,12-dione interacts with its targets through a process known as redox-cycling . This compound can generate reactive oxygen species (ROS) by redox-cycling . It can also be biotransformed to benzo[a]pyrene-7,8-trans-dihydrodiol, which can be further metabolized to a catechol analog, capable of redox-cycling to semiquinone anion radicals and benzo[a]pyrene-7,8-dione .
Biochemical Pathways
Benzo(A)pyrene-6,12-dione affects several biochemical pathways. It induces oxidative stress through the production of ROS, disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . It can also undergo chemical modification in living cells, resulting in the formation of more reactive metabolites .
Pharmacokinetics
The pharmacokinetics of Benzo(A)pyrene-6,12-dione involves its metabolic activation by cytochrome P450 enzymes. The metabolic enzymes required for the production of the ultimate carcinogenic intermediate of BaP are thought to be cytochrome P4501A1 and 1B1 (CYP1A1 and 1B1) . These enzymes are highly inducible by polycyclic aromatic hydrocarbons (PAHs), such as 3-methylcholanthrene and BaP .
Result of Action
The result of Benzo(A)pyrene-6,12-dione’s action is the induction of oxidative stress in cells . This leads to DNA damage, disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . It can also induce DNA strand scission when incubated with bacteriophage T7 DNA .
Action Environment
The action of Benzo(A)pyrene-6,12-dione can be influenced by environmental factors. For instance, under anaerobic conditions, all three benzo(a)pyrenediones are easily reduced to benzo(a)pyrenediols, even by mild biological agents such as NAD(P)H, cysteamine, and glutathione . The benzo(a)pyrenediols, in turn, are very rapidly autoxidized to the benzo(a)pyrenediones when exposed to air .
Safety and Hazards
Benzo(A)pyrene-6,12-dione is a questionable carcinogen with experimental neoplastigenic data . Mutation data has been reported . When heated to decomposition, it emits acrid smoke and irritating fumes . It may cause an allergic skin reaction, genetic defects, cancer, and may damage fertility or the unborn child .
Zukünftige Richtungen
Future research could focus on further elucidating the mechanisms of Benzo(A)pyrene-6,12-dione’s photodegradation , as well as its effects on lipid metabolism . Additionally, the development of more effective methods for detecting and quantifying Benzo(A)pyrene-6,12-dione in environmental samples could be a valuable area of study .
Eigenschaften
IUPAC Name |
benzo[b]pyrene-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJQJGAVYCLWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)C4=CC=CC5=C4C3=C(C2=O)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952916 | |
| Record name | Benzo[pqr]tetraphene-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo(A)pyrene-6,12-dione | |
CAS RN |
3067-12-7, 64133-80-8 | |
| Record name | Benzo[a]pyrene-6,12-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-6,12-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-6,12-dione, radical ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[pqr]tetraphene-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-6,12-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWW9F0H8TO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzo(a)pyrene-6,12-dione exert its biological effects?
A: Benzo(a)pyrene-6,12-dione participates in reversible, univalent oxidation-reduction cycles with its corresponding diol form (Benzo(a)pyrenediol) and intermediate semiquinone radicals. [, , ] This cycling generates significant amounts of hydrogen peroxide and potentially other reactive oxygen species (ROS) like superoxide and hydroxyl radicals. [, , ] These ROS are thought to be the primary mediators of Benzo(a)pyrene-6,12-dione's damaging effects on DNA and cells. [, ]
Q2: What evidence supports the role of reactive oxygen species in Benzo(a)pyrene-6,12-dione's activity?
A: Studies show that Benzo(a)pyrene-6,12-dione can induce DNA strand breaks in bacteriophage T7 DNA. [, ] This DNA damage is modulated by factors influencing ROS activity, suggesting their involvement. [, ] Furthermore, Benzo(a)pyrene-6,12-dione exhibits cytotoxicity in cultured hamster cells, and this effect is significantly reduced under conditions of oxygen depletion, further implicating ROS in its mechanism of action. []
Q3: Can Benzo(a)pyrene-6,12-dione interact with cellular enzymes?
A: Yes, research has shown that Benzo(a)pyrene-6,12-dione can act as an electron acceptor for NADH dehydrogenase, a key respiratory enzyme. [, ] This interaction allows Benzo(a)pyrene-6,12-dione to participate in a cyclic process linking NADH and molecular oxygen, resulting in the continuous production of hydrogen peroxide. [, ]
Q4: How is Benzo(a)pyrene-6,12-dione formed?
A: Benzo(a)pyrene-6,12-dione can be generated through several pathways. One route involves the co-oxygenation of Benzo(a)pyrene in the presence of linoleic acid and rat lung cytosol. [] This process, mediated by lipoxygenase, leads to the formation of reactive metabolites, including a significant amount of Benzo(a)pyrene-6,12-dione. [] Additionally, gamma radiation-induced oxidation of Benzo(a)pyrene in air has been shown to produce a variety of metabolites, with Benzo(a)pyrene-6,12-dione identified as one of the products. []
Q5: Where is Benzo(a)pyrene-6,12-dione found in the environment?
A: Benzo(a)pyrene-6,12-dione has been detected in size-segregated atmospheric particles collected in urban environments. [] Its distribution across particle sizes appears to be related to its molecular weight. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





